Triphenylarsine

Catalog No.
S605591
CAS No.
603-32-7
M.F
C18H15As
M. Wt
306.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylarsine

CAS Number

603-32-7

Product Name

Triphenylarsine

IUPAC Name

triphenylarsane

Molecular Formula

C18H15As

Molecular Weight

306.2 g/mol

InChI

InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

BPLUKJNHPBNVQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

NSC 478; Triphenylarsane; Triphenylarsine

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylarsine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 478. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylarsine (AsPh3) is an established organoarsenic ligand and chemical precursor fundamentally differentiated from its lighter pnictogen analogs by its distinct electronic profile and larger atomic radius. In industrial and advanced laboratory settings, it is primarily procured as a specialized ligand for transition-metal catalysis, particularly in palladium-mediated cross-couplings where standard phosphines exhibit sluggish kinetics. Featuring a melting point of 59–61 °C, a boiling point of 233 °C at 14 mmHg, and quantifiable thermal stability, AsPh3 serves as a critical enabler for low-temperature catalytic cycles, late-stage functionalization of complex active pharmaceutical ingredients (APIs), and as a precursor in the deposition of specialized semiconductor thin films[1].

Buyers frequently attempt to substitute Triphenylarsine with the cheaper and more ubiquitous Triphenylphosphine (PPh3), but this fails critically in rate-limiting catalytic steps such as transmetalation or oxidative addition. Because phosphorus is more electronegative and a stronger σ-donor than arsenic, PPh3 binds tightly to palladium(II) centers, creating an energetic bottleneck during the required ligand-dissociation phase of the catalytic cycle [1]. Triphenylarsine’s weaker σ-donation and longer metal-ligand bond length facilitate rapid, reversible dissociation, preventing catalyst deactivation and enabling reactions that completely stall under PPh3 ligation. Furthermore, AsPh3 demonstrates higher oxidative resistance, allowing certain coupling reactions to proceed under ambient air rather than requiring strict inert-gas environments, fundamentally altering processability and scale-up economics [2].

Stille Coupling Reaction Rate Acceleration

In palladium-catalyzed Stille cross-coupling reactions, the choice of pnictogen ligand strictly dictates the reaction velocity. Quantitative benchmarking demonstrates that substituting Triphenylphosphine with Triphenylarsine accelerates the reaction rate by over 1,000-fold. This massive kinetic boost is attributed to the weaker σ-donation of AsPh3, which promotes the rate-determining dissociation of the ligand from the Pd(II) center prior to transmetalation[1].

Evidence DimensionCatalytic reaction rate multiplier
Target Compound Data>1,000x baseline rate (AsPh3)
Comparator Or Baseline1x baseline rate (PPh3)
Quantified Difference>1,000-fold acceleration
ConditionsPd-catalyzed Stille coupling of organostannanes

Procurement of AsPh3 is essential for scaling Stille couplings efficiently, reducing batch times from days to hours and allowing lower reaction temperatures.

Yield Recovery in Sterically Hindered C-H Difunctionalization

For the demanding Pd-catalyzed C-H difunctionalization of thiophene, conventional phosphine ligands completely fail to yield the desired product due to inappropriate electronic tuning and catalyst decomposition. Head-to-head trials show that Triphenylarsine achieves a 58% yield under identical conditions where Triphenylphosphine yields 0%. The distinct Tolman Electronic Parameter (TEP) of AsPh3 prevents the catalyst deactivation pathways that plague stronger σ-donors [1].

Evidence DimensionProduct yield in thiophene C-H difunctionalization
Target Compound Data58% yield
Comparator Or Baseline0% yield (PPh3)
Quantified DifferenceComplete rescue of a failed reaction pathway
ConditionsPd-catalyzed C-H difunctionalization of thiophene

Justifies the higher cost of AsPh3 over PPh3 for synthetic routes where phosphine ligands result in total reaction failure.

Oxidative Resistance and Air-Tolerance in Catalysis

Processability and handling are major procurement factors. Arsine ligands exhibit significantly higher oxidative resistance compared to their phosphorus counterparts. While Triphenylphosphine rapidly oxidizes to triphenylphosphine oxide in the presence of air or trace oxidants—leading to irreversible catalyst deactivation—Triphenylarsine retains its structural integrity. This allows specific AsPh3-ligated coupling reactions to be conducted under atmospheric conditions without the strict requirement for nitrogen or argon blanketing [1].

Evidence DimensionOxidative stability during catalysis
Target Compound DataRetains catalytic activity in air
Comparator Or BaselineRapid oxidation to inactive phosphine oxide (PPh3)
Quantified DifferenceElimination of inert-atmosphere requirement in specific protocols
ConditionsBenchtop Pd-catalyzed coupling reactions in the presence of oxygen

Lowers manufacturing overhead by simplifying handling protocols and reducing the need for rigorous inert-gas infrastructure during scale-up.

High-Throughput API Synthesis via Stille Coupling

Due to its >1000-fold rate acceleration over PPh3, Triphenylarsine is the ligand of choice for industrial Stille cross-couplings involving sterically hindered or electronically deactivated organostannanes. It enables these reactions to proceed at lower temperatures, preserving sensitive functional groups in late-stage active pharmaceutical ingredient (API) manufacturing[1].

Late-Stage C-H Functionalization of Heterocycles

As demonstrated by its ability to rescue thiophene difunctionalization yields from 0% to 58%, AsPh3 is critical for advanced C-H activation protocols. It is specifically procured for synthesizing complex heterocyclic scaffolds where standard phosphine ligands cause catalyst decomposition or fail to dissociate during the catalytic cycle [2].

Air-Tolerant Catalytic Process Development

Because of its higher resistance to oxidation compared to triphenylphosphine, Triphenylarsine is utilized in the development of air-tolerant transition metal catalysts. This is highly advantageous in pilot-plant scale-ups where maintaining strict Schlenk-line or glovebox conditions is economically unfeasible [2].

Boiling Point

360.0 °C

Melting Point

61.0 °C

UNII

MN8EZ3FL74

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.96e-05 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

603-32-7

Wikipedia

Triphenylarsine

General Manufacturing Information

Arsine, triphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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